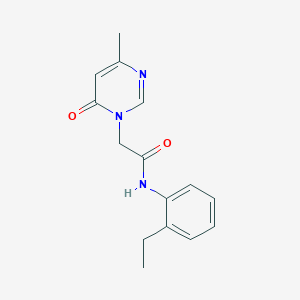

N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a methyl group at position 4 and an acetamide moiety linked to a 2-ethylphenyl group. Its synthesis likely involves alkylation of a pyrimidinone precursor with a chloroacetamide derivative, as seen in analogous compounds .

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-3-12-6-4-5-7-13(12)17-14(19)9-18-10-16-11(2)8-15(18)20/h4-8,10H,3,9H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUWNPQQSXRBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, with the CAS number 1203270-42-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is and it has a molecular weight of 271.31 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, derivatives with similar pyrimidine structures have shown effectiveness against various cancer cell lines, including HepG-2 (human liver cancer), with IC50 values indicating significant cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Genkwanin | HepG-2 | 22.5 ± 0.3 |

| Compound A | HCT-116 | 15.4 ± 0.5 |

| Compound B | A549 (Lung) | 39 - 48 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity.

Table 2: Antimicrobial Activity

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Escherichia coli | 2.0 |

| Salmonella gallinarum | 0.05 |

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Research suggests that compounds in this class may inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway . Additionally, their antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Antitumor Efficacy : A study conducted by Li et al. demonstrated that a derivative of this compound induced apoptosis in cancer cells through upregulation of p21 expression, leading to cell cycle arrest at the G2/M phase .

- Antibacterial Testing : In a comparative study, several derivatives were tested against common pathogens, revealing that those with similar structural motifs exhibited potent antibacterial effects, particularly against resistant strains .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit promising anticancer properties. N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MICs) that highlight its effectiveness against these bacteria .

-

Biological Activity

- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .

- Cell Signaling Modulation : The compound's interaction with cellular receptors suggests it may modulate signaling pathways critical for cell survival and proliferation, making it a candidate for further exploration in therapeutic contexts .

-

Study on Anticancer Effects

- A recent study investigated the anticancer effects of similar pyrimidine derivatives, demonstrating significant growth inhibition in human cancer cell lines with percent growth inhibitions (PGIs) ranging from 56% to 86% across different tests . The findings suggest that this compound could be a lead compound for further development.

- Antimicrobial Efficacy Assessment

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-ethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide with structurally related acetamide-pyrimidinone/pyridazinone derivatives, focusing on substituents, physicochemical properties, and synthesis yields:

*Estimated based on molecular formula C₁₆H₁₉N₃O₂.

Key Observations:

Structural Variations: Core Heterocycle: Pyrimidinone (e.g., 5.6, 5.12) vs. pyridazinone (e.g., compound in ). Substituents: The target compound’s 2-ethylphenyl group provides moderate lipophilicity compared to dichlorophenyl (5.6, higher lipophilicity) or benzyl (5.12, lower steric hindrance). Chlorine atoms (5.6, ) enhance electronegativity and may improve target engagement.

Synthesis Yields :

- Higher yields (e.g., 80% for 5.6 ) correlate with simpler substituents (e.g., dichlorophenyl), while bulky groups like benzyl (5.12, 66% ) reduce efficiency due to steric hindrance.

Physicochemical Properties :

- Melting points are influenced by crystallinity; dichlorophenyl derivatives (5.6, 230–232°C ) have higher melting points than benzyl analogs (5.12, 196–198°C ), likely due to stronger intermolecular forces.

Biological Implications: Thioether-linked pyrimidinones (e.g., 5.6, 5.12) may exhibit redox-modulating activity, as seen in coumarin-acetamide hybrids with antioxidant properties . The target compound’s ethylphenyl group could enhance metabolic stability compared to chlorinated analogs.

Research Findings and Mechanistic Insights

- Antioxidant Activity: Coumarin-acetamide hybrids (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) demonstrate superior antioxidant activity to ascorbic acid, suggesting that the acetamide-pyrimidinone scaffold may similarly modulate oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.